

Application Notes and Protocols for m-Xylene in Organic Synthesis

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Compound of Interest

Compound Name: ***m-Xylene***

Cat. No.: **B7800700**

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These application notes provide a comprehensive overview of the use of **m-xylene** as a solvent and reactant in key organic synthesis reactions. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a laboratory setting.

Overview of m-Xylene in Organic Synthesis

m-Xylene (1,3-dimethylbenzene) is a versatile aromatic hydrocarbon solvent with properties that make it suitable for a range of organic reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures, while its non-polar nature makes it an effective solvent for non-polar reactants and catalysts.^[1] Furthermore, **m-xylene** itself can serve as a starting material for the synthesis of valuable chemicals, such as isophthalic acid.^{[2][3]}

Physical and Chemical Properties

A summary of the key physical and chemical properties of **m-xylene** is provided in Table 1.

Property	Value
CAS Number	108-38-3
Molecular Formula	C ₈ H ₁₀
Molecular Weight	106.16 g/mol
Appearance	Colorless liquid
Odor	Sweet, aromatic
Boiling Point	139 °C (282 °F)
Melting Point	-48 °C (-54 °F)
Flash Point	25 °C (77 °F)
Density	0.86 g/mL at 25 °C
Solubility in Water	Insoluble
Solubility in Organic Solvents	Miscible with most organic solvents

Sources:[3][4][5][6]

Safety and Handling

m-Xylene is a flammable liquid and vapor and can be harmful if inhaled or in contact with skin. [7][8] It can cause skin and eye irritation.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling **m-xylene**. Work should be conducted in a well-ventilated fume hood.

Hazard Statement	Precautionary Statement
H226: Flammable liquid and vapour.	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H312+H332: Harmful in contact with skin or if inhaled.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H315: Causes skin irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H304: May be fatal if swallowed and enters airways.	P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting.

Sources:[7][8][9]

Applications in Organic Synthesis

m-Xylene is utilized as a high-boiling point solvent in various reactions and as a key starting material in industrial processes.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. **m-Xylene** can be acylated to produce valuable ketoacid products.[8]

This protocol describes the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid.

Materials:

- **m-Xylene**

- Phthalic anhydride
- Aluminum chloride (AlCl_3), anhydrous
- Ice
- Concentrated Hydrochloric Acid (HCl)
- Water

Procedure:

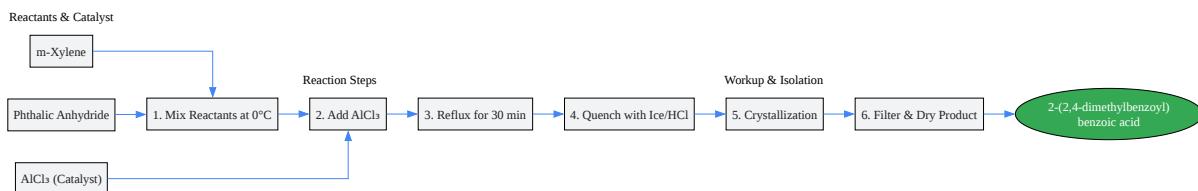
- In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- To the flask, add **m-xylene** and phthalic anhydride.
- Cool the mixture in an ice bath to 0°C.
- Slowly and carefully add anhydrous aluminum chloride to the stirred mixture.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Heat the mixture to reflux for 30 minutes.
- Carefully pour the hot reaction mixture into a beaker containing crushed ice.
- Slowly add water and concentrated HCl to the beaker to dissolve any precipitate.
- Allow the mixture to cool and the product to crystallize.
- Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Quantitative Data:

Reactant	Molar Mass (g/mol)	Amount	Moles
m-Xylene	106.16	6 mL	~0.050
Phthalic Anhydride	148.12	1.5 g	~0.010
Aluminum Chloride	133.34	2.5 g	~0.019
Product	Molar Mass (g/mol)	Theoretical Yield (g)	Example Yield
2-(2,4-dimethylbenzoyl) benzoic acid	254.28	~2.54 g	79%[10]

Note: The provided amounts are for demonstration; actual quantities may vary based on the specific experimental design.

Logical Workflow:



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Caption: Workflow for the Friedel-Crafts Acylation of **m-Xylene**.

Oxidation to Isophthalic Acid

m-Xylene is a primary feedstock for the industrial production of isophthalic acid, a monomer used in the manufacturing of high-performance polymers like polyethylene terephthalate (PET).

[3] The process involves the catalytic oxidation of **m-xylene**.

This protocol outlines a general laboratory-scale synthesis of isophthalic acid.

Materials:

- **m-Xylene**
- Acetic acid (solvent)
- Cobalt(II) acetate tetrahydrate (catalyst)
- Manganese(II) acetate tetrahydrate (catalyst)
- Sodium bromide (promoter)
- Pressurized reactor (autoclave)
- Air or Oxygen source

Procedure:

- Charge the autoclave with **m-xylene**, acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.
- Seal the reactor and purge with an inert gas (e.g., nitrogen).
- Pressurize the reactor with air or oxygen to the desired pressure.
- Heat the reactor to the reaction temperature while stirring vigorously.
- Maintain the temperature and pressure for the duration of the reaction.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

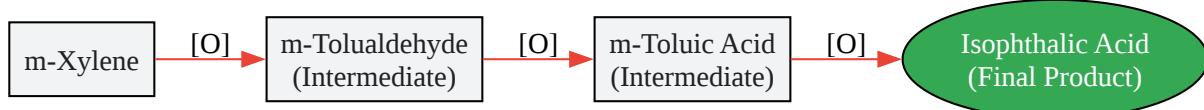
- Collect the crude isophthalic acid by filtration.
- Purify the product by recrystallization from a suitable solvent (e.g., water or acetic acid).

Quantitative Data:

Reactant/Catalyst	Role	Example Concentration
m-Xylene	Reactant	-
Acetic Acid	Solvent	-
Co(OAc) ₂ ·4H ₂ O	Catalyst	200-300 ppm (as Co)[11]
Mn(OAc) ₂ ·4H ₂ O	Catalyst	400-600 ppm (as Mn)[11]
NaBr	Promoter	100-600 ppm (as Br)[11]
Reaction Conditions	Value	
Temperature	150-300 °C	
Pressure	6-20 atm	
Product	Yield	
Isophthalic Acid	>95%[4]	

Note: The concentrations and conditions are examples and may require optimization.

Reaction Pathway:



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Caption: Oxidation pathway of **m-Xylene** to Isophthalic Acid.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond.^[3] Xylenes are often used as solvents in these reactions due to their high boiling points, which can facilitate the reaction with less reactive substrates.^[12]

This protocol describes the coupling of 2-bromo-**m-xylene** with an arylboronic acid.

Materials:

- 2-Bromo-**m-xylene**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- **m-Xylene** (solvent)
- Water

Procedure:

- To a reaction vessel, add 2-bromo-**m-xylene**, the arylboronic acid, the palladium catalyst, and the base.
- Add **m-xylene** and water to the vessel.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitor by TLC or GC).
- Cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).

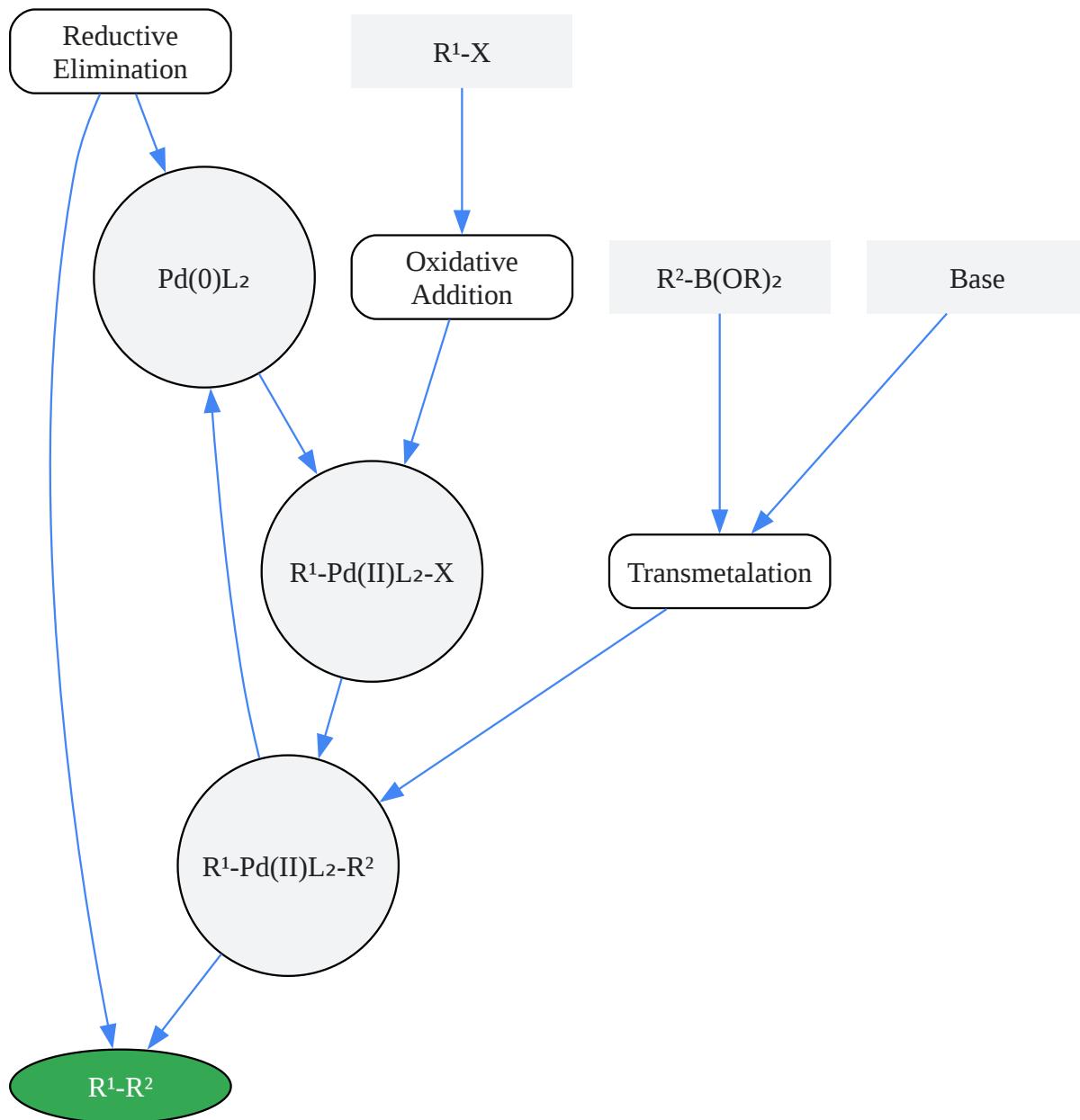
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

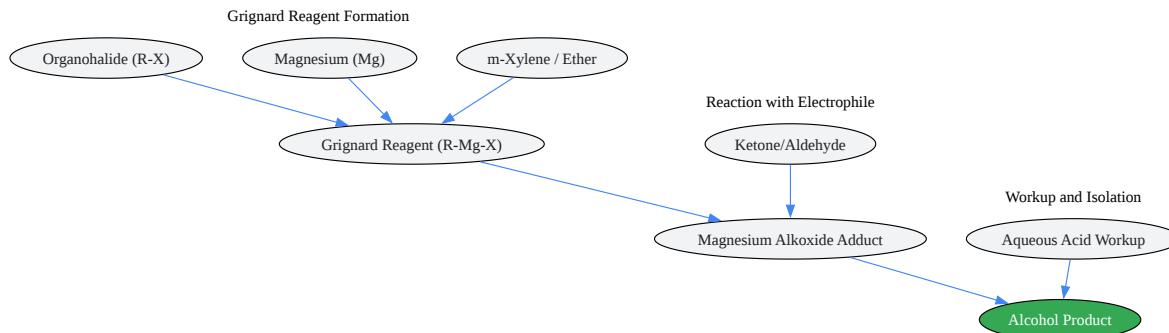
Quantitative Data:

Component	Role	Example Molar Ratio
2-Bromo-m-xylene	Electrophile	1.0
Arylboronic acid	Nucleophile	1.2
Pd(PPh ₃) ₄	Catalyst	0.01-0.05
Base	Activator	2.0-3.0
Reaction Conditions	Value	
Solvent	m-Xylene/Water	e.g., 10:1 v/v
Temperature	100-120 °C	
Product	Yield	
Biaryl Product	-	Typically high (>80%)

Note: Molar ratios are relative to the limiting reagent (2-bromo-m-xylene).

Catalytic Cycle:





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